molecular formula C11H9FN2O2 B1493793 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol CAS No. 2091635-06-0

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

Cat. No. B1493793
M. Wt: 220.2 g/mol
InChI Key: DOCVFZUTRRYPDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More research is needed to find the specific synthesis process for 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research has synthesized derivatives of pyrimidin-4-ol, demonstrating significant anti-inflammatory and analgesic activities. The studies highlight the role of substituents on the pyrimidin-4-ol framework in enhancing biological activities, indicating the compound's potential in developing new therapeutic agents for inflammation and pain management (Muralidharan, S. James Raja, Asha Deepti, 2019).

Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical structure , have shown promise as selective aldose reductase inhibitors with antioxidant activity. This suggests potential applications in managing diabetic complications, highlighting the compound's relevance in addressing oxidative stress and enzymatic imbalance in diabetes (C. La Motta et al., 2007).

Supramolecular Chemistry

Ureidopyrimidinones exhibit strong dimerization capabilities via quadruple hydrogen bonding, indicating utility in supramolecular assemblies. This foundational property opens avenues for designing novel biomaterials and nanoscale architectures, underscoring the compound's potential in advanced material science (F. H. Beijer et al., 1998).

Nucleic Acid Research

Derivatives of pyrimidin-4-ol have been utilized in oligodeoxynucleotide synthesis, offering tools for selective fluorometric detection of nucleic acid sequences. This application is crucial for genetic research, diagnostics, and therapeutic development, showcasing the compound's role in enhancing molecular biology techniques (Robert H E Hudson, Arash Ghorbani Choghamarani, 2007).

Fluorescent Sensing and Imaging

Specific derivatives of pyrimidin-4-ol have been developed as fluorescent sensors for metal ion detection, offering applications in environmental monitoring, biological research, and imaging. Such sensors provide sensitive and selective detection mechanisms, underlining the compound's utility in analytical chemistry and bioimaging (N. Yadav, Ashutosh Kumar Singh, 2018).

Safety And Hazards

The safety data sheet for pyrimidin-4-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)16-6-9-5-11(15)14-7-13-9/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCVFZUTRRYPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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